Benzoic acid,3-butoxy-4-nitro-

Description

Contextualization of Substituted Benzoic Acids in Chemical Synthesis Research

Substituted benzoic acids represent a cornerstone class of molecules in the field of organic synthesis. Their derivatives are pivotal intermediates in the manufacturing of a wide array of products, including pharmaceuticals, dyes, agricultural chemicals, and industrial compounds. iitk.ac.ingoogle.com The presence of various functional groups on the benzene (B151609) ring allows for a diverse range of chemical transformations, making them versatile starting materials. iitk.ac.in

The reactivity of the carboxylic acid group, combined with the electronic effects of the ring substituents, enables chemists to construct complex molecular architectures. For instance, nitrated benzoic acids are key precursors for synthesizing amino derivatives, which are fundamental in the production of anesthetics and other biologically active compounds. google.com The strategic placement of substituents like nitro and alkoxy groups influences the molecule's reactivity and properties, a principle widely exploited in synthetic organic chemistry. vulcanchem.com Research has explored various methods for preparing substituted benzoic acids, including liquid-phase oxidation of substituted alkylbenzenes, highlighting their industrial and academic importance. google.com The ability to convert these acids into other functional groups, such as anilines, further broadens their utility in synthetic pathways. rsc.org

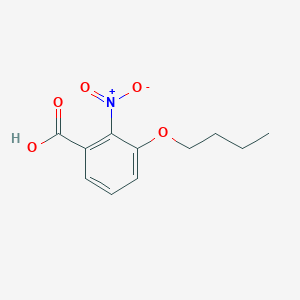

Nomenclature and Comprehensive Structural Representation of Benzoic Acid, 3-butoxy-4-nitro-

The compound is systematically named Benzoic acid, 3-butoxy-4-nitro- . It is also commonly referred to as 3-Butoxy-4-nitrobenzoic acid . chemicalbook.comchemicalbook.com Its unique identity is cataloged under the CAS (Chemical Abstracts Service) number 72101-53-2 . chemicalbook.comarctomsci.comeontrading.uklookchem.com

The molecular structure consists of a central benzene ring attached to a carboxylic acid group (-COOH). At position 3 of the ring, there is a butoxy group (-O-CH₂CH₂CH₂CH₃), and at the adjacent position 4, a nitro group (-NO₂) is attached. The molecular formula of the compound is C₁₁H₁₃NO₅, and it has a molecular weight of approximately 239.22 g/mol . chemicalbook.comsigmaaldrich.comepa.gov The presence of the electron-withdrawing nitro group and the electron-donating butoxy group on the aromatic ring creates a specific electronic environment that dictates its chemical behavior in synthetic reactions.

Table 1: Chemical Identifiers for Benzoic Acid, 3-butoxy-4-nitro-

| Identifier | Value |

| Systematic Name | Benzoic acid, 3-butoxy-4-nitro- |

| Common Name | 3-Butoxy-4-nitrobenzoic acid |

| CAS Number | 72101-53-2 chemicalbook.comepa.gov |

| Molecular Formula | C₁₁H₁₃NO₅ chemicalbook.comepa.gov |

| Molecular Weight | 239.22 g/mol chemicalbook.comlgcstandards.com |

| Synonyms | Vibegron Impurity 11, NSC 76562 chemicalbook.comlgcstandards.com |

Academic Research Significance and Potential as a Molecular Scaffold in Advanced Chemical Science

The primary academic and industrial significance of Benzoic acid, 3-butoxy-4-nitro- lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it is a documented precursor in the preparation of Oxybuprocaine Hydrochloride (also known as Benoxinate Hydrochloride), a topical anesthetic used predominantly in ophthalmology. chemicalbook.comchemicalbook.com The synthesis involves the transformation of the nitro and carboxylic acid groups of the 3-butoxy-4-nitrobenzoic acid scaffold to form the final anesthetic molecule. google.com

Beyond its application in the synthesis of established drugs, this compound serves as a versatile molecular scaffold or "building block" for creating novel molecules in medicinal chemistry research. cymitquimica.com For example, it has been utilized in the solid-phase synthesis of bis-benzamide libraries. mdpi.comsemanticscholar.org These libraries are collections of related compounds that can be screened for biological activity. In one study, 3-alkoxy-4-nitrobenzoic acids, including the butoxy derivative, were used to construct compounds designed to inhibit the androgen receptor, a target for prostate cancer research. mdpi.comsemanticscholar.org This demonstrates its value as a foundational structure for generating diverse chemical entities with potential therapeutic applications. Its utility as an intermediate is further highlighted by its inclusion in catalogs of rare and unique chemicals for early discovery research. sigmaaldrich.comsigmaaldrich.com

Table 2: Research Applications of Benzoic Acid, 3-butoxy-4-nitro-

| Application Area | Description |

| Pharmaceutical Synthesis | Key intermediate in the synthesis of Oxybuprocaine Hydrochloride, a local anesthetic. chemicalbook.comchemicalbook.comgoogle.com |

| Medicinal Chemistry | Used as a molecular scaffold to synthesize libraries of bis-benzamides for screening as potential androgen receptor inhibitors. mdpi.comsemanticscholar.org |

| Organic Synthesis | Employed as a chemical building block for constructing more complex organic molecules. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-3-7-17-9-6-4-5-8(11(13)14)10(9)12(15)16/h4-6H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAAUXYNDUSCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Benzoic Acid, 3 Butoxy 4 Nitro

Multi-Step Synthetic Pathways and Retrosynthetic Analysis

The synthesis of Benzoic acid, 3-butoxy-4-nitro- can be approached through two primary retrosynthetic pathways, each offering distinct advantages and challenges. These pathways are centered on the key transformations of nitration and etherification.

Pathway A: Nitration of 3-Butoxybenzoic Acid

This pathway involves the initial synthesis of 3-butoxybenzoic acid followed by a regioselective nitration. The key disconnection is the C-N bond of the nitro group.

Pathway B: Butoxylation of 3-Hydroxy-4-nitrobenzoic Acid

Alternatively, the synthesis can commence with the nitration of a hydroxylated benzoic acid derivative, followed by the introduction of the butoxy group via etherification. Here, the key disconnection is the C-O bond of the butoxy group.

Strategic Disconnections and Key Intermediates

A retrosynthetic analysis reveals the following key intermediates for each pathway:

Pathway A:

Target Molecule: Benzoic acid, 3-butoxy-4-nitro-

Disconnection: C-NO2 bond

Key Intermediate: 3-Butoxybenzoic acid

Further Disconnection: C-O bond (butoxy group)

Starting Materials: 3-Hydroxybenzoic acid and a butyl halide (e.g., 1-bromobutane).

Pathway B:

Target Molecule: Benzoic acid, 3-butoxy-4-nitro-

Disconnection: C-O bond (butoxy group)

Key Intermediate: 3-Hydroxy-4-nitrobenzoic acid

Further Disconnection: C-NO2 bond

Starting Material: 3-Hydroxybenzoic acid.

Regioselective Functionalization of the Aromatic Core

The successful synthesis of Benzoic acid, 3-butoxy-4-nitro- hinges on the precise control of the regiochemistry during the introduction of the nitro and butoxy groups onto the aromatic ring.

Introduction of the Nitro Group: Mechanistic Considerations and Control of Positional Isomerism

The introduction of the nitro group is a critical step that dictates the final product's isomeric purity.

In Pathway A , the nitration of 3-butoxybenzoic acid is governed by the directing effects of the two substituents. The butoxy group (-OC4H9) is an activating ortho-, para-director due to the resonance effect of the oxygen's lone pairs. Conversely, the carboxylic acid group (-COOH) is a deactivating meta-director due to its electron-withdrawing inductive and resonance effects. The nitro group will preferentially add to the positions activated by the butoxy group and not significantly deactivated by the carboxylic acid group. Therefore, the primary products expected are 4-nitro and 6-nitro isomers. The formation of the desired 4-nitro isomer is favored due to steric hindrance from the butoxy group at the 2-position.

In Pathway B , the nitration of 3-hydroxybenzoic acid also involves competing directing effects. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to the formation of multiple isomers, with the desired 4-nitro isomer being one of the products. Careful control of reaction conditions is necessary to maximize its yield.

Table 1: Regioselectivity in the Nitration of Substituted Benzoic Acids

| Starting Material | Substituent | Directing Effect | Major Nitro Isomer(s) |

|---|---|---|---|

| 3-Butoxybenzoic acid | -OC4H9 | Ortho, Para-directing | 4-nitro, 6-nitro |

| -COOH | Meta-directing | ||

| 3-Hydroxybenzoic acid | -OH | Ortho, Para-directing | 4-nitro, 6-nitro, 2-nitro |

Butoxylation via Ether Synthesis: Reaction Conditions and Yield Optimization

The introduction of the butoxy group is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com

In Pathway B , 3-hydroxy-4-nitrobenzoic acid is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This is followed by reaction with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991). The reaction is an SN2 substitution, and thus, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

To optimize the yield, several factors must be considered:

Base: A moderately strong base like potassium carbonate or sodium carbonate is often sufficient to deprotonate the phenol without causing unwanted side reactions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

Temperature: The reaction is often heated to increase the rate, typically in the range of 50-100°C.

Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides, leading to faster reaction rates.

Table 2: Illustrative Reaction Conditions for Williamson Ether Synthesis of Substituted Phenols

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | 1-Bromobutane | K2CO3 | DMF | 80 | 6 | ~85-95 |

Carboxylic Acid Group Formation and Derivatization in the Context of Synthesis

In both synthetic pathways, the carboxylic acid group is present from the starting material (3-hydroxybenzoic acid). A key consideration is whether this group requires protection during the nitration or butoxylation steps.

The carboxylic acid group is generally deactivating towards electrophilic aromatic substitution and is also acidic. In the strongly acidic conditions of nitration, the carboxylic acid is unlikely to react. During the Williamson ether synthesis, the basic conditions will deprotonate the carboxylic acid to form a carboxylate salt. While this may affect the solubility of the intermediate, it generally does not interfere with the etherification of the phenolic hydroxyl group. Therefore, in many cases, protection of the carboxylic acid group may not be necessary.

However, if side reactions are a concern, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). This is typically done by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst (Fischer esterification). After the desired synthetic steps are completed, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Purification Techniques and Yield Enhancement Strategies

The final product, Benzoic acid, 3-butoxy-4-nitro-, must be purified to remove unreacted starting materials, reagents, and any isomeric byproducts.

Crystallization is the most common method for purifying solid organic compounds. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For substituted nitrobenzoic acids, common recrystallization solvents include aqueous ethanol, acetic acid, or toluene.

Yield Enhancement Strategies:

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and stoichiometry of reagents can significantly improve the yield of the desired product.

Control of Regioselectivity: In the nitration step, careful control of temperature and the nitrating agent can help to minimize the formation of unwanted isomers. For instance, lower temperatures often favor the formation of the para-isomer over the ortho-isomer in nitrations of ortho, para-directing substrates.

Efficient Work-up and Purification: A well-designed work-up procedure is essential to remove catalysts and byproducts. This may involve extraction, washing, and multiple recrystallizations to achieve high purity, which in turn can affect the final isolated yield.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzoic acid, 3-butoxy-4-nitro- |

| 3-Butoxybenzoic acid |

| 3-Hydroxy-4-nitrobenzoic acid |

| 3-Hydroxybenzoic acid |

| 1-Bromobutane |

| 1-Iodobutane |

| Potassium carbonate |

| Sodium carbonate |

| Dimethylformamide (DMF) |

Anwendung der Prinzipien der Grünen Chemie auf die Synthese von Benzoic acid, 3-butoxy-4-nitro-

Die traditionelle Synthese von Nitroaromaten, zu denen auch die 3-Butoxy-4-nitrobenzoesäure gehört, basiert häufig auf der elektrophilen aromatischen Nitrierung unter Verwendung von Nitriersäure, einer Mischung aus konzentrierter Schwefel- und Salpetersäure. Diese Methode ist zwar effektiv, aber mit erheblichen Nachteilen verbunden, darunter die Verwendung hochkorrosiver Säuren, die Bildung großer Mengen an saurem Abfall und geringe Atomökonomie. Die Grüne Chemie zielt darauf ab, diese Nachteile durch innovative Ansätze zu überwinden.

Ein plausibler grüner Syntheseweg für 3-Butoxy-4-nitrobenzoesäure könnte von 3-Hydroxybenzoesäure ausgehen. Die zentralen Schritte wären eine Veretherung zur Einführung der Butoxy-Gruppe und die anschließende Nitrierung des Ringsystems.

Atomökonomie und Abfallvermeidung: Das erste Prinzip der Grünen Chemie, die Abfallvermeidung, ist von zentraler Bedeutung. Die Atomökonomie ist eine Metrik zur Bewertung der Effizienz einer Reaktion, indem der Anteil der Atome der Ausgangsmaterialien, die im gewünschten Produkt verbleiben, berechnet wird. Bei der klassischen Nitrierung mit Nitriersäure ist die Atomökonomie aufgrund der großen stöchiometrischen Mengen an Schwefelsäure, die als Katalysator und wasserentziehendes Mittel dient, aber nicht im Produkt erscheint, naturgemäß gering.

Alternative Nitrierungsverfahren, die auf den Einsatz von Schwefelsäure verzichten, verbessern die Atomökonomie erheblich. Feste Säurekatalysatoren wie Zeolithe oder sulfatierte Zirkonoxide können als wiederverwendbare Alternativen dienen. Diese Katalysatoren erleichtern die Nitrierungsreaktion, ohne große Mengen an saurem Abfall zu erzeugen.

Verwendung sichererer Lösungsmittel und Reagenzien: Die Wahl des Lösungsmittels hat einen erheblichen Einfluss auf die Umweltverträglichkeit eines Prozesses. Traditionell werden für Nitrierungen oft halogenierte Kohlenwasserstoffe verwendet, die toxisch und umweltschädlich sind. Grüne Alternativen umfassen die Durchführung von Reaktionen in sichereren Lösungsmitteln wie Wasser, überkritischem Kohlendioxid oder ionischen Flüssigkeiten. Idealerweise werden lösungsmittelfreie Bedingungen angestrebt.

Die folgende Tabelle vergleicht verschiedene Lösungsmittel, die potenziell für die Synthese von 3-Butoxy-4-nitrobenzoesäure in Frage kommen, anhand von Kriterien der Grünen Chemie.

Interaktive Datentabelle: Vergleich von Lösungsmitteln für die Nitrierung

| Lösungsmittel | Siedepunkt (°C) | Sicherheitshinweise | Umweltaspekte | Grüne Bewertung |

|---|---|---|---|---|

| Dichlormethan | 39.6 | Vermutlich krebserregend, giftig | Umweltgefährdend, schwer abbaubar | Nicht empfohlen |

| Essigsäure | 118 | Ätzend, brennbar | Biologisch abbaubar | Akzeptabel |

| Wasser | 100 | Keine | Umweltfreundlich | Empfohlen |

Energieeffizienz: Ein weiteres Kernprinzip der Grünen Chemie ist die Minimierung des Energieverbrauchs. Viele klassische organische Synthesen erfordern hohe Temperaturen und lange Reaktionszeiten. Alternative Aktivierungsmethoden wie die Mikrowellen- oder Ultraschallbestrahlung können die Reaktionszeiten drastisch verkürzen und die Energieeffizienz steigern. Bei der Synthese von 3-Butoxy-4-nitrobenzoesäure könnte die mikrowellenunterstützte Nitrierung zu einer signifikanten Reduzierung des Energiebedarfs und einer Steigerung der Ausbeute führen.

Katalyse statt Stöchiometrie: Der Einsatz von Katalysatoren ist dem von stöchiometrischen Reagenzien vorzuziehen, da Katalysatoren in geringen Mengen eingesetzt werden und Reaktionen selektiver und effizienter machen können. Wie bereits erwähnt, ist der Ersatz von stöchiometrischen Mengen an Schwefelsäure durch katalytische Mengen fester Säuren ein Schlüsselelement für eine grünere Nitrierung.

Die folgende Tabelle zeigt einen Vergleich zwischen der traditionellen stöchiometrischen Nitrierung und einem katalytischen Ansatz für eine analoge aromatische Verbindung.

Interaktive Datentabelle: Vergleich von Nitrierungsmethoden

| Methode | Reagenzien | Reaktionszeit | Temperatur (°C) | E-Faktor* |

|---|---|---|---|---|

| Traditionell | HNO₃/H₂SO₄ | 2-4 h | 0-10 | >10 |

| Katalytisch | HNO₃/Zeolith-Katalysator | 30 min | 25 | < 5 |

Verwendung nachwachsender Rohstoffe: Obwohl die direkte Synthese von 3-Butoxy-4-nitrobenzoesäure typischerweise von petrochemischen Ausgangsstoffen ausgeht, gibt es im breiteren Kontext der Grünen Chemie Bestrebungen, aromatische Grundchemikalien aus Biomasse zu gewinnen. Beispielsweise kann 3-Hydroxybenzoesäure, ein potenzieller Vorläufer, prinzipiell aus Lignin-Derivaten hergestellt werden, was den ökologischen Fußabdruck der gesamten Synthesekette reduzieren würde.

Zusammenfassend lässt sich sagen, dass die Anwendung der Prinzipien der Grünen Chemie auf die Synthese von 3-Butoxy-4-nitrobenzoesäure eine Abkehr von traditionellen, umweltbelastenden Methoden hin zu nachhaltigeren und effizienteren Prozessen erfordert. Der Fokus liegt auf der Maximierung der Atomökonomie, der Verwendung von Katalysatoren, der Wahl sichererer Lösungsmittel und der Steigerung der Energieeffizienz.

Tabelle der erwähnten chemischen Verbindungen

| Name der Verbindung | Chemische Formel |

| Benzoesäure, 3-butoxy-4-nitro- | C₁₁H₁₃NO₅ |

| 3-Hydroxybenzoesäure | C₇H₆O₃ |

| Schwefelsäure | H₂SO₄ |

| Salpetersäure | HNO₃ |

| Dichlormethan | CH₂Cl₂ |

| Essigsäure | C₂H₄O₂ |

| Wasser | H₂O |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Benzoic Acid, 3 Butoxy 4 Nitro

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of Benzoic acid, 3-butoxy-4-nitro- is predicted to exhibit distinct signals corresponding to the aromatic protons and the butoxy side chain. The aromatic region would display a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The butoxy group protons would appear as a series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show eleven distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating butoxy and carboxylic acid groups. The four signals corresponding to the butoxy group will be observed in the aliphatic region.

Predicted ¹H NMR Data for Benzoic acid, 3-butoxy-4-nitro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | ~2 |

| H-5 | 7.9 - 8.1 | d | ~8-9 |

| H-6 | 7.6 - 7.8 | dd | ~8-9, ~2 |

| -OCH₂- | 4.0 - 4.2 | t | ~6-7 |

| -OCH₂CH ₂- | 1.7 - 1.9 | m | ~6-7 |

| -CH₂CH ₂CH₃ | 1.4 - 1.6 | m | ~7 |

| -CH₃ | 0.9 - 1.0 | t | ~7 |

| -COOH | 10.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data for Benzoic acid, 3-butoxy-4-nitro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 132 |

| C-2 | 115 - 118 |

| C-3 | 150 - 155 |

| C-4 | 140 - 145 |

| C-5 | 130 - 134 |

| C-6 | 125 - 128 |

| -COOH | 165 - 170 |

| -OCH₂- | 68 - 72 |

| -OCH₂C H₂- | 30 - 34 |

| -CH₂C H₂CH₃ | 18 - 22 |

| -CH₃ | 13 - 15 |

To unequivocally confirm the structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling relationships between protons. For Benzoic acid, 3-butoxy-4-nitro-, this would show correlations between the adjacent aromatic protons (H-5 and H-6) and between the adjacent methylene (B1212753) and methyl groups in the butoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular structure. For instance, correlations would be expected from the -OCH₂- protons to the C-3 carbon of the aromatic ring, confirming the position of the butoxy group. Similarly, correlations from the aromatic protons H-2 and H-6 to the carboxylic carbon would confirm the position of the -COOH group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

The elemental formula of Benzoic acid, 3-butoxy-4-nitro- is C₁₁H₁₃NO₅. High-resolution mass spectrometry would provide an exact mass measurement of the molecular ion, which can be used to confirm this elemental composition.

Predicted HRMS Data for Benzoic acid, 3-butoxy-4-nitro-

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₁H₁₄NO₅⁺ | 240.08665 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₅⁺ | 262.06860 |

| [M-H]⁻ | C₁₁H₁₂NO₅⁻ | 238.07210 |

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For Benzoic acid, 3-butoxy-4-nitro-, characteristic fragmentation pathways would involve the loss of neutral molecules and radicals from the molecular ion.

Plausible Fragmentation Pathways:

Loss of the butoxy side chain: A common fragmentation would be the cleavage of the ether bond, leading to the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, or the loss of a butyl radical (•C₄H₉).

Decarboxylation: Loss of the carboxylic acid group as CO₂ is a characteristic fragmentation of benzoic acids.

Fragmentation of the nitro group: The nitro group can fragment through the loss of •NO or •NO₂ radicals.

These fragmentation patterns would be analyzed to piece together the structure and confirm the connectivity of the functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands in the spectra.

Predicted Vibrational Frequencies for Benzoic acid, 3-butoxy-4-nitro-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1500-1550 | Strong |

| NO₂ (Nitro Group) | Symmetric Stretching | 1330-1370 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 | Medium |

| C-O-C (Ether) | Symmetric Stretching | 1000-1075 | Weak |

The broad O-H stretch of the carboxylic acid dimer is a key feature in the IR spectrum. The strong absorptions corresponding to the C=O and the symmetric and asymmetric stretches of the NO₂ group would also be prominent. In the Raman spectrum, the aromatic ring vibrations and the symmetric stretch of the nitro group are expected to show strong signals.

Identification of Characteristic Functional Group Stretches and Bends (Nitro, Carboxylic Acid, Ether)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The spectrum of "Benzoic acid, 3-butoxy-4-nitro-" is expected to exhibit characteristic absorption bands corresponding to its nitro, carboxylic acid, and ether moieties.

Nitro Group (NO₂): The nitro group typically displays two prominent stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). In substituted nitrobenzenes, the asymmetric stretching vibration is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretching mode appears between 1300-1370 cm⁻¹. researchgate.net For example, in a study of 4-methyl-3-nitrobenzoic acid, the asymmetric and symmetric stretching modes of the nitro group were assigned to bands at 1533 cm⁻¹ and 1354 cm⁻¹, respectively. scirp.org A deformation band for the NO₂ group is also expected around 761 cm⁻¹. scirp.org

Carboxylic Acid Group (-COOH): The carboxylic acid functional group gives rise to several distinct vibrational bands. The O-H stretching vibration is one of the most characteristic, appearing as a very broad band in the region of 2500-3300 cm⁻¹. mdpi.comscirp.org This broadening is a result of hydrogen bonding, as carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. scirp.org The carbonyl (C=O) stretching vibration produces a strong absorption band between 1690 and 1760 cm⁻¹. scirp.org For aromatic carboxylic acids, this band is often observed around 1680-1700 cm⁻¹. The C-O stretching and O-H bending vibrations are also identifiable, typically in the 1210-1320 cm⁻¹ and 910-1440 cm⁻¹ regions, respectively. scirp.org

Ether Group (-O-C₄H₉): The butoxy group will introduce vibrations associated with C-O and C-H bonds. The asymmetric C-O-C stretching vibration is expected to appear in the region of 1200-1275 cm⁻¹, while the symmetric stretch is typically found around 1020-1075 cm⁻¹. The presence of the butyl chain will also contribute to C-H stretching vibrations from the CH₂ and CH₃ groups, which are anticipated in the 2850-2960 cm⁻¹ range.

The expected vibrational frequencies for the key functional groups of "Benzoic acid, 3-butoxy-4-nitro-" are summarized in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | researchgate.net |

| Symmetric Stretch | 1300 - 1370 | researchgate.net | |

| Deformation | ~761 | scirp.org | |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | mdpi.comscirp.org |

| C=O Stretch | 1690 - 1760 | scirp.org | |

| C-O Stretch | 1210 - 1320 | scirp.org | |

| O-H Bend | 910 - 1440 | scirp.org | |

| Ether (-O-C₄H₉) | Asymmetric C-O-C Stretch | 1200 - 1275 | |

| Symmetric C-O-C Stretch | 1020 - 1075 | ||

| Butyl Group (C₄H₉) | C-H Stretch | 2850 - 2960 |

Conformational Analysis via Vibrational Modes

The butoxy group in "Benzoic acid, 3-butoxy-4-nitro-" can adopt various conformations due to rotation around the C-O and C-C single bonds. These different spatial arrangements, or conformers, can potentially be distinguished using vibrational spectroscopy. The vibrational frequencies of the butoxy group, particularly the C-O-C stretching and the CH₂ rocking and twisting modes, are sensitive to its conformation.

Studies on similar molecules, such as p-n-butoxybenzoic acid, have shown that different conformations of the butyl group can coexist, even in the solid state. rsc.org In the crystal structure of p-n-butoxybenzoic acid, two crystallographically independent molecules were found to have different conformations of the butyl group, with O–C(α)–C(β)–C(γ) side-chain torsion angles of 176° and 64°. rsc.org This indicates that the energy barrier between different conformations can be small.

By comparing the experimental FTIR and Raman spectra of "Benzoic acid, 3-butoxy-4-nitro-" with theoretically calculated spectra for different possible conformers, it may be possible to identify the predominant conformation in a given state (solid, liquid, or gas). Discrepancies between the experimental and calculated spectra can provide insights into the conformational flexibility of the butoxy chain.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

Based on the crystal structures of numerous benzoic acid derivatives, it is highly probable that "Benzoic acid, 3-butoxy-4-nitro-" will form hydrogen-bonded dimers in the crystal lattice. rsc.orgrsc.org The carboxylic acid groups of two molecules are expected to form a cyclic dimer motif through strong O-H···O hydrogen bonds. For instance, in anisic acid (p-methoxybenzoic acid), the molecules form hydrogen-bonded dimers with an O–H···O distance of 2.643 Å. rsc.org

Surface-Sensitive Spectroscopic Techniques for Analogous Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. For a compound like "Benzoic acid, 3-butoxy-4-nitro-", XPS can be used to analyze its adsorption and orientation on various substrates.

In studies of para-substituted benzoic acids adsorbed on aluminum oxide surfaces, XPS has been used to determine the binding geometry of the carboxylate group. aip.org High-resolution C(1s) spectra of these systems typically show three distinct peaks corresponding to the aromatic carbons, the para-carbon atom, and the carboxylate carbon atom. aip.org The binding energy of the carboxylate C(1s) peak can indicate whether the molecule is adsorbed through a bidentate or monodentate linkage to the surface.

For "Benzoic acid, 3-butoxy-4-nitro-", XPS analysis would be expected to reveal characteristic peaks for C(1s), O(1s), and N(1s). The N(1s) peak would be indicative of the nitro group, and its binding energy could provide information about the electronic environment of the nitro group at the surface. Similarly, the O(1s) spectrum would show contributions from the carboxylic acid, nitro, and ether oxygen atoms, which could be deconvoluted to understand their respective chemical states.

Nanoscale infrared spectroscopy, such as atomic force microscopy-based infrared spectroscopy (AFM-IR), allows for the acquisition of IR spectra with nanoscale spatial resolution. mdpi.com This technique is particularly useful for studying thin films, monolayers, and interfaces.

For systems analogous to "Benzoic acid, 3-butoxy-4-nitro-", AFM-IR has been employed to investigate the formation of self-assembled monolayers (SAMs) of benzoic acid derivatives on substrates. mdpi.com By collecting localized IR spectra, it is possible to probe the coordination states of the carboxylate headgroup (e.g., monodentate vs. bidentate) and their distribution across the surface. mdpi.com For "Benzoic acid, 3-butoxy-4-nitro-", AFM-IR could be used to study the uniformity of thin films, identify domains of different molecular orientations or conformations, and investigate its interaction with various surfaces at the nanoscale. The characteristic vibrational bands of the nitro and butoxy groups could also serve as local probes of the chemical environment.

Theoretical and Computational Chemistry Investigations of Benzoic Acid, 3 Butoxy 4 Nitro

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules. These calculations provide a foundational understanding of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules. By solving the Kohn-Sham equations, DFT can predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state with a high degree of accuracy.

For Benzoic acid, 3-butoxy-4-nitro-, a geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the standard approach. The resulting optimized structure would be expected to have a nearly planar benzene (B151609) ring. The carboxylic acid group (-COOH), the butoxy group (-OCH₂CH₂CH₂CH₃), and the nitro group (-NO₂) would be attached to this ring. The presence of the bulky butoxy group at the 3-position and the nitro group at the 4-position may cause minor steric hindrance, potentially leading to slight out-of-plane twisting of the substituents to achieve the lowest energy conformation. The internal bond angles of the benzene ring might also show slight deviations from the ideal 120° due to the electronic effects of the substituents.

Table 1: Comparison of Selected Bond Lengths (in Å) in Benzoic Acid and 4-Nitrobenzoic Acid (Conceptual)

| Bond | Benzoic Acid (Approx. experimental) | 4-Nitrobenzoic Acid (Approx. experimental) | Benzoic acid, 3-butoxy-4-nitro- (Predicted Trend) |

| C=O (carboxyl) | 1.22 | 1.23 | Similar to 4-nitrobenzoic acid |

| C-O (carboxyl) | 1.31 | 1.30 | Similar to 4-nitrobenzoic acid |

| C-N (nitro) | N/A | 1.48 | Expected to be around 1.48 Å |

This table is illustrative and based on general chemical principles, as specific computational data for Benzoic acid, 3-butoxy-4-nitro- were not found in the searched literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive.

In Benzoic acid, 3-butoxy-4-nitro-, the electron-donating butoxy group is expected to raise the HOMO energy, making the molecule a better electron donor. The electron-withdrawing nitro group will lower the LUMO energy, making it a better electron acceptor. The combined effect of these two groups will likely result in a smaller HOMO-LUMO gap compared to benzoic acid, suggesting increased reactivity.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, which provide further insights into the molecule's behavior:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 2: Conceptual Chemical Reactivity Indices

| Parameter | Definition | Significance |

| Ionization Potential | Energy required to remove an electron. | Indicates the molecule's resistance to oxidation. |

| Electron Affinity | Energy released when an electron is added. | Measures the molecule's ability to be reduced. |

| Electronegativity | The power to attract electrons. | A measure of overall electron-attracting tendency. |

| Chemical Hardness | Resistance to change in electron distribution. | A large HOMO-LUMO gap implies high hardness. |

| Chemical Softness | Reciprocal of hardness. | Indicates higher reactivity. |

| Electrophilicity Index | A measure of electrophilic character. | Higher values indicate a stronger electrophile. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, where different colors indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.

For Benzoic acid, 3-butoxy-4-nitro-, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of both the nitro group and the carboxylic acid group. researchgate.netresearchgate.net These regions are the most electron-rich parts of the molecule. A strong positive potential (blue) would be localized on the acidic proton of the carboxylic acid group, highlighting its susceptibility to deprotonation. The butoxy group, being electron-donating, would slightly increase the electron density on the benzene ring, particularly at the ortho and para positions relative to it, though this effect would be counteracted by the powerful electron-withdrawing nitro group. The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which would preferentially occur between the acidic proton (donor) and the oxygen atoms of the nitro or carboxyl groups (acceptors) of neighboring molecules in the solid state or with solvent molecules.

Computational Studies on Acid-Base Properties

Computational methods are highly effective in quantifying the acidity of molecules, both in the gas phase and in solution. These studies provide a molecular-level understanding of how substituents influence the ease of proton donation.

Gas-phase acidity (GPA) is a measure of the intrinsic acidity of a molecule, free from solvent effects. It is typically calculated as the Gibbs free energy change (ΔGacid) for the deprotonation reaction in the gas phase:

HA → A⁻ + H⁺

A more negative ΔGacid corresponds to a stronger gas-phase acid. Computational studies on substituted benzoic acids have shown that electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion (A⁻), while electron-donating groups decrease acidity by destabilizing the anion. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net

In the case of Benzoic acid, 3-butoxy-4-nitro-, the 4-nitro group is a powerful electron-withdrawing substituent that will significantly stabilize the negative charge on the carboxylate anion through both inductive and resonance effects. This stabilization increases the acidity of the molecule. libretexts.orgquora.com The 3-butoxy group is an electron-donating group. In the meta position relative to the carboxylic acid, its electron-donating effect is primarily inductive, which would slightly destabilize the carboxylate anion and thus decrease acidity. However, the dominant effect on acidity will be from the para-nitro group. Therefore, it is predicted that Benzoic acid, 3-butoxy-4-nitro- will be a considerably stronger acid than benzoic acid itself.

Table 3: Comparison of Experimental Gas-Phase Acidities (ΔGacid in kcal/mol)

| Compound | ΔGacid (kcal/mol) | Effect of Substituent |

| Benzoic Acid | ~335 | Reference |

| 4-Nitrobenzoic Acid | ~321 | Strong acidifying effect |

| Benzoic acid, 3-butoxy-4-nitro- | Predicted to be < 321 | Strong acidifying effect from -NO₂, slightly weakened by -OBu |

Values are approximate and intended for comparative purposes. The predicted value for the target compound is an estimation based on substituent effects.

The pKa is a measure of acidity in a specific solvent, most commonly water. Predicting pKa computationally is more complex than calculating gas-phase acidity because it requires accounting for the interactions between the molecule and the solvent. This is typically done using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), in conjunction with DFT calculations. semanticscholar.orgunamur.be

The pKa can be calculated from the Gibbs free energy change of the dissociation reaction in solution. The presence of the electron-withdrawing 4-nitro group is known to significantly lower the pKa of benzoic acid (pKa ≈ 4.2) to that of 4-nitrobenzoic acid (pKa ≈ 3.4). nih.gov The electron-donating 3-butoxy group would be expected to slightly increase the pKa (decrease acidity) compared to 4-nitrobenzoic acid. However, its effect is likely to be modest. Therefore, the pKa of Benzoic acid, 3-butoxy-4-nitro- in water is predicted to be slightly higher than that of 4-nitrobenzoic acid but still significantly lower than that of benzoic acid.

Accurate pKa prediction remains a challenge in computational chemistry, as it is sensitive to the chosen theoretical level, solvation model, and in some cases, the inclusion of explicit solvent molecules to model specific hydrogen-bonding interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational landscape and intermolecular interactions of a compound like Benzoic acid, 3-butoxy-4-nitro-.

For Benzoic acid, 3-butoxy-4-nitro-, an MD simulation would typically involve placing the molecule in a simulation box, often solvated with a chosen solvent like water, to mimic experimental conditions. The simulation would track the trajectory of each atom over time, providing insights into the molecule's flexibility and preferred shapes.

MD simulations would allow for the exploration of these conformational possibilities, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a chemical reaction.

The simulations would also reveal detailed information about the non-covalent interactions between Benzoic acid, 3-butoxy-4-nitro- and its surroundings. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to the molecule's physical properties and chemical reactivity. For instance, the nitro group and the carboxylic acid group are capable of forming strong hydrogen bonds, which would be a key feature of its interaction profile.

An illustrative data table summarizing the types of interactions that could be analyzed from an MD simulation is provided below.

| Interaction Type | Potential Interacting Groups on Benzoic acid, 3-butoxy-4-nitro- | Significance |

| Hydrogen Bonding | Carboxylic acid group, Nitro group | Dictates solubility and interactions with polar solvents and biological macromolecules. |

| Van der Waals Forces | Butoxy chain, Benzene ring | Contributes to the overall stability of conformations and packing in condensed phases. |

| Electrostatic Interactions | Nitro group (electron-withdrawing), Carboxylic acid group (protic) | Influences the molecule's reactivity and orientation in an electric field. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can predict the feasibility of a reaction pathway and understand the factors that control its rate.

A key aspect of studying reaction mechanisms is the characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For the synthesis of Benzoic acid, 3-butoxy-4-nitro-, a likely synthetic route would involve the etherification of a 3-hydroxy-4-nitrobenzoic acid precursor with a butyl halide. Computational methods, such as Density Functional Theory (DFT), could be used to model this reaction. The process would involve locating the transition state structure for the nucleophilic substitution reaction. This would reveal the precise geometry of the atoms as the butoxy group is formed.

Key parameters of a computationally characterized transition state would include its geometry (bond lengths and angles) and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition states have been computationally modeled, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as it progresses along the reaction coordinate from reactants to products.

From the activation energy, it is possible to perform a kinetic analysis of the reaction. The Arrhenius equation relates the activation energy to the rate constant of the reaction. By calculating the activation energies for different potential reaction pathways, computational chemists can predict which pathway is most likely to occur under a given set of conditions.

An illustrative table showing the kind of data that would be generated from a computational study of a hypothetical reaction step is presented below.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State | +25.0 | C-O bond forming, O-H bond breaking |

| Products | -10.0 | - |

This data would suggest that the reaction is exothermic and has a significant activation barrier. Such insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Chemical Reactivity and Transformation Pathways of Benzoic Acid, 3 Butoxy 4 Nitro

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes esterification and amidation, and can be reduced to aldehydes or alcohols under specific conditions.

Esterification:

Benzoic acid, 3-butoxy-4-nitro- can be converted to its corresponding esters through various methods, most commonly via Fischer esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process. Using a large excess of the alcohol or removing water as it is formed can drive the reaction towards the ester product. For instance, the reaction of 3-nitrobenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3-nitrobenzoate youtube.com. Similar conditions can be applied to 3-butoxy-4-nitrobenzoic acid.

Alternative methods for the esterification of nitrobenzoic acids include reacting them with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to azeotropically remove water researchgate.net. Another approach for esterifying 4-nitrobenzoic acid involves the use of triphenylphosphine (B44618) dihalides and N,N-dimethylaminopyridine (DMAP) as a base in dichloromethane, which proceeds at room temperature in good to excellent yields quora.com.

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 3-Nitrobenzoic acid | Methanol, H₂SO₄ (catalyst) | Methyl 3-nitrobenzoate | youtube.com |

| 4-Nitrobenzoic acid | n-Butanol, Ph₃PBr₂, DMAP | n-Butyl 4-nitrobenzoate | quora.com |

| Nitrobenzoic acid | Glycerol, Acid catalyst, Toluene | Glycerol nitrobenzoate | researchgate.net |

This table showcases various esterification methods applicable to nitrobenzoic acids, which are analogous to the expected reactivity of Benzoic acid, 3-butoxy-4-nitro-.

Amidation:

The carboxylic acid functionality of Benzoic acid, 3-butoxy-4-nitro- can also be converted to amides. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by activating the carboxylic acid, for example, by converting it to an acyl chloride. A direct condensation between aromatic amines and benzoic acids can be catalyzed by boric acid under mild conditions libretexts.orgchemicalbook.com. For example, 4-nitrobenzoic acid can be condensed with ammonia (B1221849) in the presence of a catalytic system consisting of boric acid and polyethylene (B3416737) glycol to produce 4-nitrobenzamide (B147303) google.com.

| Carboxylic Acid | Amine | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Benzoic acids | Aromatic amines | Boric acid | N-Aryl benzamides | libretexts.org |

| 4-Nitrobenzoic acid | Ammonia | Boric acid, PEG | 4-Nitrobenzamide | google.com |

This table provides examples of amidation reactions of benzoic acid derivatives, illustrating the potential transformations for Benzoic acid, 3-butoxy-4-nitro-.

The reduction of the carboxylic acid group in Benzoic acid, 3-butoxy-4-nitro- can yield either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid directly to the corresponding primary alcohol, (3-butoxy-4-nitrophenyl)methanol wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org. However, the high reactivity of LiAlH₄ may also affect the nitro group.

More selective reagents are required to stop the reduction at the aldehyde stage. One common method involves the conversion of the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) masterorganicchemistry.com.

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are known to reduce carboxylic acids to alcohols and can offer different selectivity profiles compared to metal hydrides organic-chemistry.org.

Transformations of the Nitro Group

The nitro group is a key functionality that can be readily transformed, most notably into an amino group, and it also influences the reactivity of the aromatic ring.

The reduction of the nitro group in Benzoic acid, 3-butoxy-4-nitro- to an amino group, yielding 4-amino-3-butoxybenzoic acid, is a well-established transformation. This can be achieved through various methods:

Catalytic Hydrogenation: This is a common and efficient method for reducing aromatic nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically used with hydrogen gas openstax.orgresearchgate.net. The hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids can be carried out in an aqueous solution of their alkali metal salts at a pH of 5 to 7 and under a hydrogen pressure of less than 100 psig studymind.co.ukgoogle.com.

Metal-based Reductions: A variety of metal-based systems can selectively reduce the nitro group in the presence of a carboxylic acid. For example, a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) in wet acetonitrile (B52724) has been shown to reduce various nitro compounds to their corresponding amines in high yields organic-chemistry.org. Another effective reagent is a mixture of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which rapidly and selectively reduces aromatic nitro compounds at room temperature nih.gov.

Selective Reduction: The selective reduction of a nitro group in the presence of other reducible functional groups is a significant aspect of synthetic chemistry. For instance, NaBH₄ in the presence of FeCl₂ has been used for the selective reduction of nitroarenes containing ester groups chemicalbook.com.

The successful synthesis of 3-butoxy-4-aminobenzoic acid is documented, indicating that the reduction of the nitro group in the target molecule is a feasible and practical transformation almacgroup.comrsc.orgorgsyn.org.

| Nitro Compound | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Nitrobenzoic acids | H₂, Hydrogenation catalyst | Aminobenzoic acids | studymind.co.ukgoogle.com |

| 2-Nitrobenzoic acid | NaBH₄/Ni(OAc)₂·4H₂O | Anthranilic acid | organic-chemistry.org |

| Aromatic nitro compounds | Hydrazine glyoxylate, Zn or Mg | Aromatic amines | nih.gov |

This table summarizes various methods for the reduction of nitrobenzoic acids, applicable to the transformation of Benzoic acid, 3-butoxy-4-nitro- to its amino derivative.

The nitro group is a strong electron-withdrawing group and, as such, is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) reactions masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.orgmsu.edu. In the case of Benzoic acid, 3-butoxy-4-nitro-, the aromatic ring already possesses three substituents: the carboxylic acid, the butoxy group, and the nitro group.

The directing effects of these substituents are as follows:

-COOH: Deactivating and meta-directing.

-NO₂: Strongly deactivating and meta-directing.

-OBu (Butoxy): Activating and ortho-, para-directing.

The positions on the benzene (B151609) ring relative to the existing substituents are:

Position 1: -COOH

Position 2: Vacant

Position 3: -OBu

Position 4: -NO₂

Position 5: Vacant

Position 6: Vacant

The strongly activating butoxy group directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The carboxylic acid directs to position 5, and the nitro group directs to position 6. The powerful activating effect of the alkoxy group generally dominates over the deactivating groups. Therefore, electrophilic substitution is most likely to occur at position 6, which is para to the butoxy group and meta to the nitro group. Position 2, ortho to the butoxy group, is also a potential site, though it may be sterically hindered.

Conversely, the presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it wikipedia.orgyoutube.comchemcess.comnih.govyoutube.com. In this molecule, this would be positions 3 and 5. However, the butoxy group at position 3 is not a typical leaving group for SNAr.

Reactions Involving the Butoxy Ether Linkage

The butoxy ether linkage in Benzoic acid, 3-butoxy-4-nitro- is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI youtube.comlibretexts.orgopenstax.orgyoutube.comwikipedia.org. The cleavage of aryl ethers can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group. In this case, the butoxy group is a primary alkyl ether. The reaction would likely proceed via an Sₙ2 mechanism where the acid protonates the ether oxygen, and the halide ion then attacks the butyl group, leading to the formation of 3-hydroxy-4-nitrobenzoic acid and 1-bromobutane (B133212) or 1-iodobutane (B1219991) libretexts.orgopenstax.org.

Ether Cleavage Reactions and Derivatives

The butoxy group in "Benzoic acid, 3-butoxy-4-nitro-" can undergo cleavage under strong acidic conditions, a characteristic reaction of ethers. libretexts.orgchemistrysteps.com Treatment with strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) would likely lead to the cleavage of the ether bond. libretexts.orgopenstax.org

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com Given that the carbon attached to the aromatic ring is sp2 hybridized and the other is a primary alkyl carbon, the cleavage will likely occur via an SN2 mechanism at the less hindered butoxy carbon. openstax.org This would yield 3-hydroxy-4-nitrobenzoic acid and 1-bromobutane or 1-iodobutane, depending on the acid used.

Table 1: Predicted Products of Ether Cleavage of Benzoic acid, 3-butoxy-4-nitro-

| Reagent | Predicted Products | Reaction Type |

|---|---|---|

| HBr | 3-hydroxy-4-nitrobenzoic acid, 1-bromobutane | SN2 |

These resulting phenolic compounds are valuable intermediates for the synthesis of further derivatives, such as esters and ethers at the newly formed hydroxyl group.

Aromatic Substitution Reactions: Nucleophilic and Electrophilic Pathways

The electron-deficient nature of the aromatic ring in "Benzoic acid, 3-butoxy-4-nitro-", due to the presence of two strong electron-withdrawing groups (nitro and carboxyl), makes it a candidate for nucleophilic aromatic substitution. However, electrophilic aromatic substitution is also possible, with the regioselectivity being heavily influenced by the existing substituents. msu.edumsu.edu

Influence of Existing Substituents on Regioselectivity and Reactivity

The directing effects of the substituents on the benzene ring are crucial in determining the outcome of electrophilic aromatic substitution reactions.

Butoxy group (-OC4H9): An ortho-, para-directing and activating group.

Nitro group (-NO2): A meta-directing and strongly deactivating group. chemcess.com

Carboxylic acid group (-COOH): A meta-directing and deactivating group. doubtnut.com

The positions on the aromatic ring are numbered starting from the carboxylic acid group as position 1. Therefore, the butoxy group is at position 3 and the nitro group is at position 4.

For an incoming electrophile, the potential sites for substitution are positions 2, 5, and 6.

The butoxy group directs ortho (position 2) and para (position 5).

The nitro group directs meta (positions 2 and 6).

The carboxylic acid group directs meta (position 5).

The activating effect of the butoxy group would favor substitution at positions 2 and 5. However, the strong deactivating nature of the nitro and carboxylic acid groups makes the ring significantly less reactive towards electrophiles. chemcess.com The position most activated by the butoxy group and least deactivated by the others will be the most likely site of substitution. Position 5 is para to the butoxy group and meta to the carboxylic acid, making it a potential site. Position 2 is ortho to the butoxy group and meta to the nitro group. Steric hindrance from the adjacent butoxy and carboxylic acid groups might disfavor substitution at position 2.

In nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro group makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitro group (positions 3 and 5). A strong nucleophile could potentially displace a suitable leaving group at these positions, although none are present on the parent molecule.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta |

| -OC4H9 | 3 | Activating | Ortho, Para |

Diversification and Derivatization Strategies for Benzoic Acid, 3-butoxy-4-nitro- Analogues

The functional groups of "Benzoic acid, 3-butoxy-4-nitro-" offer multiple avenues for the synthesis of a diverse range of analogues.

Synthesis of Advanced Intermediates and Functionalized Scaffolds

Several key transformations can be employed to generate advanced intermediates:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This would yield "3-butoxy-4-aminobenzoic acid," a versatile intermediate for the synthesis of amides, sulfonamides, and diazonium salts, which can be further transformed into a wide array of functional groups.

Modification of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or acid chlorides. Esterification can be achieved by reacting with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by reacting with an amine, often activated by a coupling agent. Conversion to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride provides a highly reactive intermediate for acylation reactions.

Combined Transformations: A combination of these reactions can lead to highly functionalized scaffolds. For instance, reduction of the nitro group followed by acylation of the resulting amine and esterification of the carboxylic acid would produce a polysubstituted benzene ring with diverse functionalities.

Exploration of Novel Analogues

Building upon the advanced intermediates, novel analogues with potentially interesting chemical properties can be explored:

Heterocycle Formation: The "3-butoxy-4-aminobenzoic acid" intermediate is a prime candidate for the synthesis of fused heterocyclic systems. For example, reaction with appropriate reagents could lead to the formation of benzoxazinones or other heterocyclic structures.

Polymer Functionalization: The carboxylic acid or the amino group (after reduction of the nitro group) can be used to attach the molecule to polymer backbones, creating functionalized materials.

Introduction of New Substituents: Utilizing electrophilic aromatic substitution on the parent molecule or its more activated amino derivative would allow for the introduction of additional functional groups on the aromatic ring, further diversifying the molecular structure.

The strategic manipulation of the functional groups of "Benzoic acid, 3-butoxy-4-nitro-" provides a rich platform for the generation of a wide library of novel compounds and advanced chemical intermediates.

Research Applications of Benzoic Acid, 3 Butoxy 4 Nitro and Its Derivatives in Advanced Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

Benzoic acid, 3-butoxy-4-nitro- serves as a valuable precursor and building block in the creation of more complex molecular structures. Its substituted benzene (B151609) ring, featuring a carboxylic acid, a butoxy group, and a nitro group, provides multiple reactive sites for a variety of chemical transformations.

Precursor in the Synthesis of Diverse Organic Molecules

The chemical structure of Benzoic acid, 3-butoxy-4-nitro- makes it a versatile starting material for the synthesis of a range of organic molecules, including pharmaceutical intermediates. The presence of the nitro group allows for its reduction to an amino group, a common transformation in the synthesis of biologically active compounds.

A notable example is its use in the synthesis of 3-butoxy-4-aminobenzoic acid diethylamino-ethyl ester. In this multi-step synthesis, Benzoic acid, 3-butoxy-4-nitro- is first converted to its diethylamino-ethyl ester. This intermediate is then subjected to hydrogenation, typically using a catalyst like Raney nickel, to reduce the nitro group to an amino group, yielding the final product. oup.comacs.org This transformation highlights the role of the nitro group as a masked amino group, a strategic approach frequently employed in organic synthesis.

The general synthetic utility of substituted benzoic acids is further demonstrated in the synthesis of the drug bosutinib, which starts from 3-methoxy-4-hydroxybenzoic acid and involves a nitration step, followed by reduction of the nitro group. mdpi.com Such synthetic routes underscore the importance of nitro-substituted benzoic acid derivatives as key intermediates.

Application in Building Block Chemistry for Larger Molecular Architectures

In the field of supramolecular chemistry and polymer science, small organic molecules with specific functional groups are used as building blocks to construct larger, more complex architectures. Benzoic acid derivatives are recognized as fundamental components in the synthesis of such intricate structures. mdpi.com The defined substitution pattern of Benzoic acid, 3-butoxy-4-nitro- makes it a candidate for use as a monomer or a linking unit in the formation of polymers or metal-organic frameworks (MOFs).

The carboxylic acid group can participate in condensation reactions to form esters or amides, creating polymer chains. For instance, aminomethyl polystyrene resin has been reacted with substituted benzoic acids to create polymer-bound benzaldehydes, which can then be used in solid-phase organic synthesis to generate libraries of complex molecules. uri.edunih.gov While specific examples utilizing Benzoic acid, 3-butoxy-4-nitro- in polymer synthesis are not detailed in the reviewed literature, its structural features are analogous to other benzoic acid derivatives used for this purpose. The principles of using substituted benzoic acids as building blocks for on-surface C-C coupling to create dimers and molecular rows also suggest potential applications for this compound in nanotechnology and materials science. researchgate.net

Advanced Materials Science Investigations

The unique chemical properties of Benzoic acid, 3-butoxy-4-nitro- and its derivatives lend themselves to applications in materials science, particularly in the areas of surface engineering and the controlled deposition of thin films.

Surface Engineering and Self-Assembled Monolayer (SAM) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a cornerstone of surface engineering, allowing for the precise modification of surface properties. Carboxylic acids are known to form SAMs on various oxide surfaces. It is plausible that Benzoic acid, 3-butoxy-4-nitro-, with its carboxylic acid headgroup, could form SAMs on suitable substrates. The butoxy and nitro functional groups would then constitute the exposed surface of the monolayer, imparting specific properties such as hydrophobicity and chemical reactivity to the underlying material.

The formation of SAMs is a crucial step in many advanced applications, including the fabrication of biosensors, corrosion prevention, and in patterning surfaces for microelectronics. oaepublish.com Aromatic thiols, another class of molecules known to form well-defined SAMs, have been studied extensively, and the principles governing their assembly can be extended to other functional groups like carboxylic acids. oaepublish.comnyu.edu The ability to control the chemical functionality of a surface at the molecular level is a key advantage of using molecules like Benzoic acid, 3-butoxy-4-nitro- in surface engineering.

Application in Selective Inhibition Processes, e.g., Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for atomic-level control over film thickness and composition. mdpi.com A key challenge in ALD is achieving area-selective deposition, where a material is deposited on one part of a substrate while deposition is blocked on another. This can be achieved by using small molecule inhibitors (SMIs) that form a monolayer on the surface and block the ALD precursor molecules from reacting. stanford.eduresearchgate.netaip.org

Recent research has demonstrated that small molecule carboxylates, including benzoic acid and its derivatives, can act as effective ALD inhibitors. mdpi.com These molecules can form a self-assembled monolayer on a substrate, which then deactivates the surface towards the ALD precursors. The effectiveness of the inhibition can be tuned by changing the substituents on the benzoic acid ring. mdpi.com While Benzoic acid, 3-butoxy-4-nitro- has not been specifically reported as an ALD inhibitor, its structure fits the profile of a potential candidate. The carboxylic acid group would anchor the molecule to the surface, while the butoxy and nitro groups would form a barrier to the ALD precursors. The use of carboxylic acids as inhibitors has been shown to improve dopant control and overcome thickness limitations in the deposition of ultrathin films. acs.org

Fundamental Structure-Reactivity Relationship (SRR) Studies

The study of how the chemical structure of a molecule influences its reactivity is a fundamental concept in chemistry. Substituted benzoic acids are classic models for investigating these structure-reactivity relationships (SRRs), also known as structure-activity relationships (SARs).

The reactivity of the benzoic acid ring and the acidity of the carboxylic acid group are significantly influenced by the nature and position of the substituents. nih.govmdpi.comicm.edu.pliomcworld.com In Benzoic acid, 3-butoxy-4-nitro-, there are two substituents to consider: the butoxy group at the 3-position and the nitro group at the 4-position.

The nitro group (-NO₂) is a strong electron-withdrawing group through both the inductive and resonance effects. vedantu.comlibretexts.orgquora.com This has several consequences:

Increased Acidity: The electron-withdrawing nature of the nitro group stabilizes the conjugate base (the carboxylate anion) that is formed upon deprotonation of the carboxylic acid. This stabilization makes the carboxylic acid more acidic (i.e., it has a lower pKa) compared to unsubstituted benzoic acid. libretexts.orgquora.comlibretexts.org

Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions. vedantu.com

Elucidating the Impact of Butoxy and Nitro Substituents on Aromatic Reactivity and Chemical Properties

The reactivity and chemical properties of "Benzoic acid, 3-butoxy-4-nitro-" are significantly influenced by the electronic effects of the butoxy (-OC₄H₉) and nitro (-NO₂) groups attached to the benzene ring. These substituents modulate the electron density of the aromatic system, thereby affecting its susceptibility to electrophilic and nucleophilic attack, as well as the acidity of the carboxylic acid group.

The butoxy group, an alkoxy substituent, is generally considered an activating group in electrophilic aromatic substitution. scribd.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. However, the butoxy group also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. libretexts.org In the case of "Benzoic acid, 3-butoxy-4-nitro-", the butoxy group is at the meta position relative to the carboxylic acid.

Conversely, the nitro group is a strong deactivating group. minia.edu.eglibretexts.org Both its inductive and resonance effects withdraw electron density from the aromatic ring. The nitrogen atom of the nitro group carries a formal positive charge, which strongly attracts electrons from the ring. minia.edu.eg This deactivation is most pronounced at the ortho and para positions.

The acidity of the carboxylic acid is also affected by these substituents. Electron-withdrawing groups increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. dalalinstitute.com The nitro group, being strongly electron-withdrawing, will have a pronounced acid-strengthening effect. For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it more acidic than benzoic acid (pKa 4.2). chemicalbook.comnih.gov The butoxy group, with its electron-donating resonance effect, would typically decrease acidity. However, its inductive effect is electron-withdrawing. The net effect of the substituents on the pKa of "Benzoic acid, 3-butoxy-4-nitro-" would be a balance of these competing influences, though the strong electron-withdrawing character of the nitro group is likely to be dominant, resulting in a pKa lower than that of benzoic acid.

Quantitative Structure-Reactivity Relationships (QSRR) in a purely chemical context (e.g., pKa, reaction rates)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical reaction. nih.gov For substituted benzoic acids, the Hammett equation is a well-established QSRR model that describes the effect of meta and para substituents on the dissociation constants (pKa) and reaction rates. libretexts.org

The Hammett equation is given by:

log(K/K₀) = ρσ

Where:

K is the equilibrium constant for a reaction of a substituted benzene derivative.

K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and is independent of the substituent.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. dalalinstitute.com For the nitro group in the meta position, the σ value is +0.71, and in the para position, it is +0.78, reflecting its strong electron-withdrawing nature. For an alkoxy group like methoxy (as a proxy for butoxy), the σ value in the meta position is +0.12, and in the para position, it is -0.27, indicating a weaker electron-withdrawing inductive effect at the meta position and a net electron-donating resonance effect at the para position.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | +0.71 | +0.78 |

| -OCH₃ (as a proxy for -OC₄H₉) | +0.12 | -0.27 |

In "Benzoic acid, 3-butoxy-4-nitro-", the butoxy group is at the 3-position (meta to the carboxyl group), and the nitro group is at the 4-position (para to the carboxyl group). Therefore, the relevant σ values would be σ_meta for the butoxy group and σ_para for the nitro group. A simple additive model would predict a significant increase in the acidity of the benzoic acid due to the strong electron-withdrawing nature of the para-nitro group.

Similarly, QSRR can be applied to reaction rates. For reactions where a negative charge develops in the transition state, such as the hydrolysis of ethyl benzoates, a positive ρ value is observed, meaning that electron-withdrawing substituents increase the reaction rate. libretexts.org For "Benzoic acid, 3-butoxy-4-nitro-", the presence of the nitro group would be expected to accelerate such reactions.

It is important to note that while the Hammett equation is a powerful tool, it has limitations. It is most accurate for meta and para substituents and does not generally apply to ortho substituents due to steric effects. libretexts.org Furthermore, the simple additivity of σ values may not perfectly predict the behavior of polysubstituted systems due to potential interactions between substituents. However, it provides a valuable framework for understanding and predicting the chemical reactivity of "Benzoic acid, 3-butoxy-4-nitro-" based on the electronic properties of its substituents.

Q & A